molecular formula C8H14O B1282933 4-Methylcyclohexane-1-carbaldehyde CAS No. 33242-79-4

4-Methylcyclohexane-1-carbaldehyde

Cat. No.: B1282933
CAS No.: 33242-79-4
M. Wt: 126.2 g/mol
InChI Key: XZUAUDZGDPLDLH-UHFFFAOYSA-N
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Description

4-Methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexane, where a methyl group is attached to the fourth carbon and an aldehyde group is attached to the first carbon. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common method involves the oxidation of 4-methylcyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid. The reaction typically occurs under mild conditions and yields the desired aldehyde.

Another method involves the hydroformylation of 4-methylcyclohexene. This process uses a rhodium or cobalt catalyst in the presence of carbon monoxide and hydrogen gas. The reaction conditions include high pressure and moderate temperature, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale hydroformylation processes. The use of advanced catalysts and optimized reaction conditions allows for high yields and efficient production. The compound is then purified through distillation and other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form 4-methylcyclohexane-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7).

    Reduction: The aldehyde group can be reduced to form 4-methylcyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed

    Oxidation: 4-Methylcyclohexane-1-carboxylic acid.

    Reduction: 4-Methylcyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylcyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methylcyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carbaldehyde: Lacks the methyl group at the fourth carbon.

    4-Methylcyclohexanol: Contains a hydroxyl group instead of an aldehyde group.

    4-Methylcyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

Uniqueness

4-Methylcyclohexane-1-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

4-methylcyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUAUDZGDPLDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550936
Record name 4-Methylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33242-79-4
Record name 4-Methylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylcyclohexane-1-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of the compound prepared in step 115.6 (8.8 g, 54.7 mmol) and Pd/C 10% (5.8 g, 54.7 mmol) in THF (150 mL) and 2,6-lutidine (11.7 g, 109 mmol) was stirred for 15.5 h at rt, under a hydrogen atmosphere. The reaction mixture was filtered through a pad of celite. The crude was dissolved in CH2Cl2 and extracted with 1N HCl then with a saturated aqueous NaHCO3 solution. The organic layer was dried (Na2SO4), filtered and concentrated.
[Compound]
Name
compound
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
5.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcyclohexane-1-carbaldehyde
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4-Methylcyclohexane-1-carbaldehyde
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4-Methylcyclohexane-1-carbaldehyde
Reactant of Route 4
4-Methylcyclohexane-1-carbaldehyde
Reactant of Route 5
4-Methylcyclohexane-1-carbaldehyde
Reactant of Route 6
4-Methylcyclohexane-1-carbaldehyde

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